Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate
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Overview
Description
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a butyl group, a chlorothiophene ring, and a sulfonate group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with butyl prop-1-ene-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with enzymes or receptors, leading to modulation of biological pathways. The chlorothiophene ring may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- Butyl 1-(5-bromothiophen-2-yl)prop-1-ene-2-sulfonate
- Butyl 1-(5-fluorothiophen-2-yl)prop-1-ene-2-sulfonate
- Butyl 1-(5-methylthiophen-2-yl)prop-1-ene-2-sulfonate
Uniqueness
Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine, fluorine, and methyl analogs, which may exhibit different chemical and biological properties.
Properties
CAS No. |
919792-72-6 |
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Molecular Formula |
C11H15ClO3S2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate |
InChI |
InChI=1S/C11H15ClO3S2/c1-3-4-7-15-17(13,14)9(2)8-10-5-6-11(12)16-10/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
PBTFIAAWPOKRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)C(=CC1=CC=C(S1)Cl)C |
Origin of Product |
United States |
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